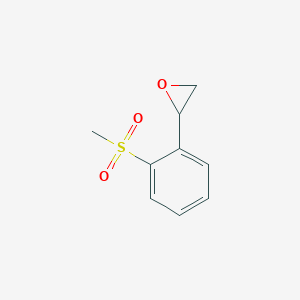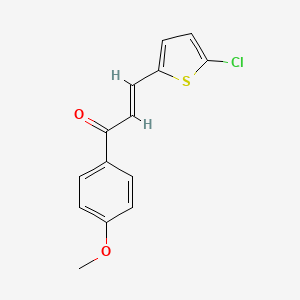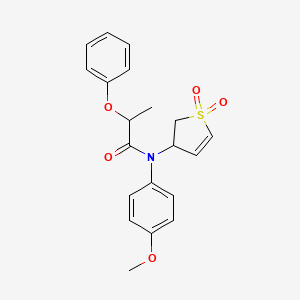
(2R,3R)-3-(Imidazol-1-ylmethyl)oxolane-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R)-3-(Imidazol-1-ylmethyl)oxolane-2-carbohydrazide is a synthetic organic compound that features an oxolane ring substituted with an imidazole group and a carbohydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-(Imidazol-1-ylmethyl)oxolane-2-carbohydrazide typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving diols and appropriate electrophiles.
Introduction of the Imidazole Group: The imidazole group can be introduced via nucleophilic substitution reactions using imidazole and suitable leaving groups.
Formation of the Carbohydrazide Moiety: The carbohydrazide group can be synthesized by reacting hydrazine with carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
(2R,3R)-3-(Imidazol-1-ylmethyl)oxolane-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (2R,3R)-3-(Imidazol-1-ylmethyl)oxolane-2-carbohydrazide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a biochemical probe or as a precursor for biologically active molecules. Its interactions with enzymes and receptors can provide insights into biological processes.
Medicine
In medicinal chemistry, this compound may be studied for its potential therapeutic properties. It could serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (2R,3R)-3-(Imidazol-1-ylmethyl)oxolane-2-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
(2R,3R)-3-(Pyridylmethyl)oxolane-2-carbohydrazide: Similar structure with a pyridine ring instead of an imidazole ring.
(2R,3R)-3-(Benzyl)oxolane-2-carbohydrazide: Features a benzyl group instead of an imidazole group.
(2R,3R)-3-(Thiazolylmethyl)oxolane-2-carbohydrazide: Contains a thiazole ring instead of an imidazole ring.
Uniqueness
(2R,3R)-3-(Imidazol-1-ylmethyl)oxolane-2-carbohydrazide is unique due to the presence of the imidazole ring, which imparts specific chemical and biological properties. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, making this compound versatile in various applications.
特性
IUPAC Name |
(2R,3R)-3-(imidazol-1-ylmethyl)oxolane-2-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c10-12-9(14)8-7(1-4-15-8)5-13-3-2-11-6-13/h2-3,6-8H,1,4-5,10H2,(H,12,14)/t7-,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSOHAFZKGZSQA-HTQZYQBOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1CN2C=CN=C2)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@H]1CN2C=CN=C2)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-acetylphenyl)-2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2357340.png)
![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2357341.png)



![(E)-3-(but-2-en-1-yl)-8-(2-chlorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357347.png)



![7-(5-Methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2357352.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2357353.png)
![2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2357354.png)

![2-[(3-Nitrophenyl)formamido]propanoic acid](/img/structure/B2357362.png)
